molecular formula C23H26N2OS B2617178 N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 887222-80-2

N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2617178
CAS RN: 887222-80-2
M. Wt: 378.53
InChI Key: UBVAKEKUUAPCAX-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a novel compound that has gained significant attention in the scientific research community. It is a synthetic derivative of indole, a naturally occurring compound found in various plants and animals. The compound has been synthesized using various methods, and its potential applications in scientific research have been investigated.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves the modulation of specific receptors in the brain. The compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding. This binding can lead to changes in the activity of ion channels and neurotransmitter release, which can affect neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide have been investigated in various studies. The compound has been shown to increase the release of specific neurotransmitters, including dopamine and acetylcholine, which can affect various physiological processes, including cognition and memory.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide in lab experiments include its specificity and potency in modulating specific receptors in the brain. However, the compound has limitations, including its potential toxicity and the need for specific conditions for its synthesis and purification.

Future Directions

There are several future directions for the investigation of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide. These include the investigation of its potential therapeutic applications in various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, the compound can be used as a tool to study specific neuronal circuits and their role in behavior and cognition. Further investigation is also needed to understand the long-term effects of the compound and its potential toxicity.
In conclusion, N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a novel compound that has significant potential in scientific research, particularly in the field of neuroscience. Its specificity and potency in modulating specific receptors in the brain make it a valuable tool for investigating various physiological and biochemical processes. Further investigation is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves the reaction of 4-methylbenzylamine with indole-3-carboxaldehyde, followed by the addition of cyclopentanone and thioacetic acid. The reaction is carried out under specific conditions, and the product is purified using various techniques.

Scientific Research Applications

N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to modulate the activity of specific receptors in the brain, including the serotonin receptor and the sigma-1 receptor. This modulation can lead to changes in neuronal activity, which can be studied using various techniques, including electrophysiology and imaging.

properties

IUPAC Name

N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c1-17-10-12-18(13-11-17)14-25-15-22(20-8-4-5-9-21(20)25)27-16-23(26)24-19-6-2-3-7-19/h4-5,8-13,15,19H,2-3,6-7,14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVAKEKUUAPCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide

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